An In-depth Technical Guide to the Discovery and Synthesis of URAT1 Inhibitors
An In-depth Technical Guide to the Discovery and Synthesis of URAT1 Inhibitors
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Urate Transporter 1 (URAT1) inhibitors, intended for researchers, scientists, and professionals in drug development.
Introduction: URAT1 as a Therapeutic Target
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the regulation of uric acid levels in the human body.[1] Primarily located on the apical membrane of proximal tubule cells in the kidneys, URAT1 is responsible for the reabsorption of approximately 90% of filtered uric acid from the urine back into the bloodstream.[1][2] In conditions like hyperuricemia, characterized by elevated serum uric acid, the activity of URAT1 can be a contributing factor.[2] Chronic hyperuricemia can lead to the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory arthritis known as gout.[2][3][4]
Given that approximately 90% of hyperuricemia cases are due to impaired renal excretion of uric acid, inhibiting URAT1 is a primary therapeutic strategy.[5][6] By blocking URAT1, these inhibitors increase the excretion of uric acid in the urine, thereby lowering serum uric acid levels.[2] This makes URAT1 a clinically validated and highly attractive target for the development of new treatments for gout and hyperuricemia.[7]
The Discovery and Development of URAT1 Inhibitors
The development of URAT1 inhibitors has evolved from non-selective compounds to highly potent and selective agents.
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Early Uricosuric Agents: Drugs like Probenecid and Benzbromarone were among the first used to increase uric acid excretion. While effective, their use has been limited by factors such as modest efficacy and potential for toxicity, including instances of liver toxicity with Benzbromarone.[7]
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Selective Urate Reabsorption Inhibitors (SURIs): The limitations of early agents spurred the development of more selective inhibitors.
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Lesinurad: Approved by the FDA, Lesinurad is a selective inhibitor of URAT1 and also inhibits Organic Anion Transporter 4 (OAT4), another transporter involved in uric acid reabsorption.[5][8][9] It is typically used in combination with xanthine oxidase inhibitors (XOIs) like allopurinol or febuxostat for patients who do not achieve target serum uric acid levels with an XOI alone.[8]
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Verinurad (RDEA3170): Another potent and specific URAT1 inhibitor that has been evaluated for gout therapy.[10][11]
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Dotinurad: Approved in Japan, Dotinurad is a selective urate reabsorption inhibitor that shows minimal effects on other transporters like ABCG2, OAT1, and OAT3.[7]
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The discovery process for novel URAT1 inhibitors often involves ligand-based drug design, where the structures of known inhibitors are used as a template for creating new compounds.[7] High-throughput screening of compound libraries using cell-based assays is also a common strategy.[5][12]
Mechanism of Action of URAT1 Inhibitors
URAT1 functions as an anion exchanger, reabsorbing urate from the tubular lumen in exchange for an intracellular anion, such as lactate or nicotinate. URAT1 inhibitors act by binding to the transporter, blocking the passage of uric acid.
Recent structural studies using cryo-electron microscopy have provided detailed insights into this mechanism. These studies show that inhibitors bind to a central cavity within the inward-facing conformation of the transporter.[1][13] This binding sterically hinders the transit of uric acid through the substrate channel, effectively preventing its reabsorption.[10][11]
Caption: Mechanism of URAT1 inhibition in the renal proximal tubule.
Synthesis of URAT1 Inhibitors
The chemical synthesis of URAT1 inhibitors involves multi-step organic chemistry protocols. Lesinurad serves as a representative example due to its well-documented synthetic routes.
The synthesis of Lesinurad can be achieved through various routes. A common pathway involves the construction of the substituted naphthalene core, followed by the formation of the triazole ring and subsequent attachment of the thioacetic acid side chain.[14][15]
Step 1: Synthesis of 1-cyclopropyl-4-isothiocyanatonaphthalene 4-Cyclopropyl-1-naphthalenamine hydrochloride reacts with thiophosgene in a two-phase system (e.g., dichloromethane and water) to yield 1-cyclopropyl-4-isothiocyanatonaphthalene.[15]
Step 2: Formation of the Triazole Thiol The isothiocyanate intermediate reacts with formyl hydrazide. This proceeds through an initial addition reaction followed by cyclization to form 4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol.[15]
Step 3: S-Alkylation The triazole thiol undergoes a substitution reaction with methyl bromoacetate in a solvent mixture like acetone and water to yield methyl 2-[[4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl]thio]acetate.[15]
Step 4: Bromination and Hydrolysis The final steps involve bromination of the triazole ring followed by hydrolysis of the methyl ester to give the final product, Lesinurad.[15]
Caption: Simplified synthetic workflow for Lesinurad.
Structure-Activity Relationship (SAR) Studies
SAR studies are critical for optimizing the potency, selectivity, and pharmacokinetic properties of URAT1 inhibitors. Research has identified several key structural features that influence activity.
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Acidic Moiety: A carboxylic acid group or a bioisostere is often a crucial feature, believed to interact with a positively charged binding pocket within the transporter.[6][16]
-
Core Scaffold: The central scaffold plays a significant role in orienting the key interacting groups. For instance, systematic exploration of a diarylmethane backbone has led to the discovery of inhibitors that are significantly more potent than Lesinurad and Benzbromarone.[6][17]
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Substitutions: Modifications to the aromatic rings can dramatically impact inhibitory activity. For Lesinurad analogues, the 1-cyclopropylnaphthalene core is important for its uric acid-lowering effects.[5] Electron-withdrawing groups on certain phenyl rings can increase potency, while electron-donating groups may decrease it.[16]
Caption: Logical relationships in a typical SAR study for URAT1 inhibitors.
Key Experimental Protocols
The evaluation of novel URAT1 inhibitors relies on robust in vitro and in vivo assays. A cornerstone of in vitro testing is the cell-based uric acid uptake assay.
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled uric acid into cells engineered to express human URAT1.
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Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are commonly used. They are cultured and transiently transfected with a plasmid encoding human URAT1.[7] Co-transfection with PDZK1, a scaffold protein, can enhance URAT1 expression and function.[5]
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Compound Preparation: Test inhibitors are dissolved (e.g., in DMSO) and diluted to various concentrations in a suitable buffer.
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Uptake Assay:
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Transfected cells are seeded in multi-well plates.
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Cells are washed and pre-incubated with buffer.
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The test compound (inhibitor) is added to the cells and incubated for a short period.
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A solution containing ¹⁴C-labeled uric acid is added, and uptake is allowed to proceed for a defined time (e.g., 5-10 minutes).
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The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.
-
-
Quantification: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
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Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (no inhibitor). The IC₅₀ value (the concentration of inhibitor required to reduce uric acid uptake by 50%) is then determined by fitting the data to a dose-response curve.[6]
Caption: Experimental workflow for a cell-based URAT1 inhibition assay.
Quantitative Data of URAT1 Inhibitors
The inhibitory potency of different compounds is typically compared using their IC₅₀ values. Lower IC₅₀ values indicate higher potency.
| Compound | Target(s) | IC₅₀ (Human URAT1) | Reference |
| Benzbromarone | URAT1 | 0.28 µM - 14.3 µM | [5][6] |
| Lesinurad | URAT1, OAT4 | 7.18 µM - 7.2 µM | [5][6] |
| Verinurad | URAT1 | 0.025 µM (25 nM) | [11] |
| Febuxostat | XO, URAT1 | 36.1 µM | [5] |
| Compound 1g | URAT1 | 0.032 µM | [5] |
| Compound 1h | URAT1 | 0.035 µM | [6] |
| Compound B21 | URAT1 | 0.17 µM | [7] |
| BDEO | URAT1, XO | Kᵢ = 0.14 µM | [5][18] |
Note: IC₅₀ values can vary between different studies and assay conditions.
Conclusion and Future Directions
The inhibition of URAT1 is a cornerstone of modern therapy for hyperuricemia and gout. The journey from early, non-selective drugs to potent and selective inhibitors like Lesinurad and Dotinurad highlights the success of targeted drug discovery. Structure-activity relationship studies have been instrumental in this progress, leading to the identification of novel chemical scaffolds with sub-micromolar inhibitory activities.[6]
Future research will likely focus on several key areas:
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Dual-Target Inhibitors: Developing compounds that inhibit both URAT1 and another target, such as xanthine oxidase (XO) or GLUT9, could offer enhanced urate-lowering effects and a better safety profile.[5]
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Improving Pharmacokinetics and Safety: Continued optimization is needed to discover inhibitors with ideal drug-like properties and minimal off-target effects, thereby avoiding the toxicities associated with earlier agents.[7]
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Structural Biology: As more high-resolution structures of URAT1 in complex with various inhibitors become available, structure-based drug design will play an increasingly important role in the development of next-generation therapies.[1][3][13]
References
- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Urate transporter structures reveal the mechanism behind important drug target for gout | EurekAlert! [eurekalert.org]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. discovery-and-characterization-of-verinurad-a-potent-and-specific-inhibitor-of-urat1-for-the-treatment-of-hyperuricemia-and-gout - Ask this paper | Bohrium [bohrium.com]
- 11. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
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- 15. Synthesis of Lesinurad [cjph.com.cn]
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